molecular formula C9H7F3N2 B1392691 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-79-0

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392691
M. Wt: 200.16 g/mol
InChI Key: BNRHXVANPMHJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is represented by the empirical formula C9H7F3N2 and has a molecular weight of 200.16 .

Scientific Research Applications

  • Synthesis Methods : The compound and its derivatives are synthesized through various methods, including the one-pot, three-component approach, which is notable for its efficiency. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles, carbonyl compounds, and active methylene compounds. The process is carried out under mild conditions, making it a convenient method for preparing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in position-4 (Vilches-Herrera et al., 2013). Another approach involves the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).

  • Structural Characteristics : The derivatives of 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibit unique structural features. The reduced pyridine ring often adopts a half-chair conformation with substituents like methylsulfonyl occupying equatorial sites. The molecular conformations of these compounds can vary significantly, influencing their intermolecular interactions and packing arrangements within crystal lattices. For instance, the molecules of certain derivatives are linked into dimers or form sheets through hydrogen bonding, which is crucial for their stability and reactivity (Sagar et al., 2017).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have been used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-6-2-3-13-8(6)14-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHXVANPMHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
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